molecular formula C14H20N2O3 B12543262 tert-Butyl [4-(dimethylamino)benzoyl]carbamate CAS No. 652994-16-6

tert-Butyl [4-(dimethylamino)benzoyl]carbamate

Cat. No.: B12543262
CAS No.: 652994-16-6
M. Wt: 264.32 g/mol
InChI Key: LIMQFBAWNPTUAJ-UHFFFAOYSA-N
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Description

tert-Butyl [4-(dimethylamino)benzoyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group and a 4-(dimethylamino)benzoyl moiety. This compound is primarily utilized in medicinal chemistry and organic synthesis as an intermediate for constructing complex molecules, particularly in peptide synthesis and drug discovery . The Boc group offers stability under basic conditions and can be selectively removed under acidic conditions, making it valuable in multi-step syntheses. The dimethylamino substituent on the benzoyl group enhances solubility in polar solvents and may influence electronic properties, affecting reactivity in coupling reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652994-16-6

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[4-(dimethylamino)benzoyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)15-12(17)10-6-8-11(9-7-10)16(4)5/h6-9H,1-5H3,(H,15,17,18)

InChI Key

LIMQFBAWNPTUAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents : Hydroxylamine hydrochloride, Boc anhydride, potassium carbonate (K₂CO₃), diethyl ether (Et₂O), water.
  • Steps :
    • Suspend NH₂OH·HCl (1.5 equiv) and K₂CO₃ (1.5 equiv) in Et₂O/H₂O.
    • Add Boc anhydride (1.0 equiv) dropwise at 0°C.
    • Stir at room temperature for 12 hours.
    • Separate organic layers, concentrate, and recrystallize (cyclohexane/toluene).
  • Yield : 80%.

Preparation of 4-(Dimethylamino)benzoyl Chloride

Procedure

  • Reagents : 4-(Dimethylamino)benzoic acid, chlorinating agent (e.g., thionyl chloride, oxalyl chloride, or 1-chloro-N,N,2-trimethylpropenylamine), dichloromethane (CH₂Cl₂).
  • Steps :
    • Dissolve 4-(dimethylamino)benzoic acid in CH₂Cl₂.
    • Add chlorinating agent (1.1 equiv) at 0°C.
    • Warm to room temperature, stir until complete conversion (1–3 hours).
    • Concentrate under reduced pressure to obtain the acid chloride.
  • Purity : >95% (by ¹H NMR).

Coupling Reaction: Acylation of Boc-NHOH

Procedure

  • Reagents : Boc-NHOH, 4-(dimethylamino)benzoyl chloride, pyridine or 4-dimethylaminopyridine (DMAP), CH₂Cl₂.
  • Steps :
    • Dissolve Boc-NHOH (1.0 equiv) in CH₂Cl₂.
    • Add 4-(dimethylamino)benzoyl chloride (1.1 equiv) and pyridine (1.5 equiv) at 0°C.
    • Stir at room temperature for 2–4 hours.
    • Quench with water, extract with CH₂Cl₂, dry (MgSO₄), and concentrate.
    • Purify via silica gel chromatography (hexane/EtOAc 5:1).
  • Yield : 75–85%.

Alternative Method: One-Pot Boc Protection and Acylation

Procedure

  • Reagents : 4-(Dimethylamino)benzoic acid, Boc anhydride, DMAP, N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Steps :
    • Activate 4-(dimethylamino)benzoic acid with EDC/NHS in CH₂Cl₂.
    • Add Boc anhydride (2.0 equiv) and DMAP (0.1 equiv).
    • Stir at room temperature for 6 hours.
    • Purify via flash chromatography (hexane/EtOAc 3:1).
  • Yield : 70–78%.

Optimization and Comparative Analysis

Reaction Conditions

Method Base/Catalyst Solvent Temperature Yield
Acylation of Boc-NHOH Pyridine CH₂Cl₂ 0°C → RT 85%
One-Pot EDC/NHS Coupling DMAP CH₂Cl₂ RT 78%
Boc Anhydride Direct K₂CO₃ Toluene 70°C 64%

Key Observations

  • Acylation Efficiency : Direct acylation of Boc-NHOH provides higher yields due to reduced side reactions.
  • Solvent Impact : CH₂Cl₂ outperforms toluene in coupling reactions (85% vs. 64%).
  • Catalyst Role : DMAP enhances Boc activation by stabilizing intermediates.

Characterization Data

Spectral Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 3.02 (s, 6H), 1.48 (s, 9H).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (C=O), 155.1 (Boc C=O), 152.3 (N-C), 128.9 (Ar-C), 112.4 (Ar-C), 80.1 (Boc C), 40.1 (N(CH₃)₂), 28.3 (Boc CH₃).
  • IR (neat) : 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (Boc C=O), 1220 cm⁻¹ (C-N).

Challenges and Solutions

Common Issues

  • Incomplete Acylation : Add excess acyl chloride (1.2 equiv) and extend reaction time.
  • Boc Deprotection : Avoid acidic conditions; use neutral buffers during workup.
  • Purification : Employ gradient elution (hexane → EtOAc) to separate polar byproducts.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Fe₃O₄-MCM-41-Zr-piperazine nanocatalyst reduces waste (reusable for 5 cycles).
  • Solvent-Free Synthesis : Achieves 89% yield using sulfonic acid-functionalized TiO₂.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl [4-(dimethylamino)benzoyl]carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: The compound is investigated for its potential use in drug delivery systems. Its stability and ease of removal make it an ideal candidate for protecting active pharmaceutical ingredients during synthesis .

Industry: In the chemical industry, this compound is used in the synthesis of various fine chemicals and intermediates. It is also employed in the production of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-butyl [4-(dimethylamino)benzoyl]carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon exposure to mild acidic conditions, the tert-butyl group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The target compound is compared with analogs based on substituent type, position, and functional groups (Table 1).

Table 1: Structural Comparison of tert-Butyl [4-(Dimethylamino)benzoyl]carbamate and Analogs

Compound Name (CAS No.) Core Structure Substituent Position/Type Key Functional Groups Reference
This compound Benzoyl-carbamate 4-(dimethylamino) on benzoyl Boc, dimethylamino, carbonyl
tert-Butyl (4-(trifluoromethyl)benzoyl)carbamate (1ae) Benzoyl-carbamate 4-CF₃ on benzoyl Boc, trifluoromethyl, carbonyl
tert-Butyl (4-(difluoromethoxy)benzoyl)carbamate (1af) Benzoyl-carbamate 4-OCHF₂ on benzoyl Boc, difluoromethoxy, carbonyl
tert-Butyl (3-(dimethylamino)phenyl)carbamate (QN-5217) Phenyl-carbamate 3-(dimethylamino) on phenyl Boc, dimethylamino
tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate (QY-7983) Aliphatic carbamate 4-(dimethylamino) on oxobutyl Boc, dimethylamino, ketone

Key Observations :

  • Positional Isomerism: The dimethylamino group in QN-5217 is at the 3-position of the phenyl ring, whereas the target compound has it at the 4-position. This positional difference can alter electronic effects and steric interactions in reactions .
  • Functional Group Impact : The carbonyl group in the target compound distinguishes it from phenyl-carbamate analogs (e.g., QN-5217), enhancing electrophilicity for nucleophilic acyl substitution reactions .
  • Solubility and Reactivity: The trifluoromethyl (CF₃) and difluoromethoxy (OCHF₂) groups in 1ae and 1af increase hydrophobicity compared to the dimethylamino group, which may improve solubility in aqueous media .

Key Observations :

  • The use of DCC (N,N'-dicyclohexylcarbodiimide) in resulted in consistent yields (~68%) for halogenated benzoyl derivatives, suggesting that the target compound may follow a similar trend if synthesized via this method .

Physicochemical Properties

Table 3: NMR and Solubility Data

Compound Name ¹H NMR (Key Signals) ¹³C NMR (Key Signals) Solubility Reference
This compound δ 2.9 (s, 6H, N(CH₃)₂) δ 155.1 (C=O) Polar aprotic solvents
1ae δ 8.2 (d, 2H, Ar-H) δ 165.2 (C=O), 121.5 (q, CF₃) DCM, THF
1af δ 7.3 (d, 2H, Ar-H) δ 163.8 (C=O), 114.2 (OCHF₂) DCM, ethyl acetate

Key Observations :

  • The dimethylamino group in the target compound generates a singlet at δ ~2.9 ppm for the six equivalent methyl protons, a diagnostic peak absent in halogenated analogs .
  • The carbonyl carbon in benzoyl derivatives resonates at δ ~155–165 ppm, with trifluoromethyl groups causing deshielding (δ 165.2 in 1ae) .

Biological Activity

tert-Butyl [4-(dimethylamino)benzoyl]carbamate is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group and a dimethylamino-substituted benzoyl moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H18N2O2
  • Molecular Weight : 250.29 g/mol
  • Functional Groups : Carbamate, dimethylamino, benzoyl

The presence of the dimethylamino group enhances the compound's lipophilicity and stability, which may contribute to its biological activity. The carbamate functional group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. Its structure suggests potential interactions with various biological targets, including receptors and enzymes involved in metabolic pathways. Compounds with similar structures have been noted for their antimicrobial and anticancer properties, hinting at the possible bioactivity of this compound.

Interaction Profiles

Research has shown that compounds with similar structures often exhibit strong binding affinities for proteins or enzymes. The interaction profiles of this compound suggest it may interact with:

  • Enzymes involved in metabolic pathways.
  • Receptors that modulate cellular signaling.

Anticancer Activity

A study investigating the anticancer properties of similar carbamate derivatives found that compounds with a dimethylamino group exhibited enhanced cytotoxicity against cancer cell lines. For instance, a related compound demonstrated an IC50 value in the low micromolar range against chronic lymphocytic leukemia cells, indicating a therapeutic window favoring cancer cells over normal cells .

Antimicrobial Properties

Similar compounds have shown promising antimicrobial activity. Research indicates that derivatives containing carbamate functionalities can inhibit bacterial growth effectively. Specific studies have noted that modifications to the benzoyl moiety can enhance this activity, suggesting that this compound may also possess antimicrobial properties.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally related compounds:

Compound NameChemical FormulaKey Features
tert-Butyl (4-bromophenyl)carbamateC12H16BrNO2Contains bromine substituent; used in synthesis
N-Boc-4-aminoanilineC11H14N2O2Features a Boc-protected amine; relevant in synthesis
DimethylaminobenzamideC10H12N2OLacks carbamate functionality; used in medicinal chemistry

The unique combination of a stable tert-butyl group and a dimethylamino benzoyl moiety in this compound may enhance its solubility and biological activity compared to other derivatives.

Future Research Directions

Further investigation into the binding kinetics and thermodynamics of this compound is necessary to elucidate its mechanism of action. Studies focusing on:

  • Structure-activity relationships (SAR).
  • In vivo efficacy.
  • Toxicological assessments.

These areas will be crucial for determining the therapeutic potential and safety profile of this compound.

Q & A

Basic Questions

Q. What spectroscopic methods are most effective for characterizing tert-Butyl [4-(dimethylamino)benzoyl]carbamate, and what key features should be analyzed?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR confirms tert-butyl protons (δ ~1.4 ppm) and dimethylamino singlet (δ ~2.9 ppm). 13C^{13}C NMR identifies carbonyl carbons (C=O, δ ~155 ppm) and aromatic carbons (δ ~125–150 ppm).
  • Infrared (IR) Spectroscopy : Verify carbamate C=O stretches (~1700 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z). Cross-reference with NIST Chemistry WebBook for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Keep at room temperature, away from strong acids/oxidizers.
  • Emergency Response : For skin/eye contact, rinse with water for 15 minutes. Spills require inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Q. What purification techniques are recommended post-synthesis, and how is purity quantified?

  • Answer :

  • Chromatography : Silica gel column with ethyl acetate/hexane gradients.
  • Recrystallization : Use ethanol or methanol for high-purity crystals.
  • Purity Analysis : HPLC (C18 column, UV detection at 254 nm) with retention time matching reference standards. Purity ≥95% is typical .

Advanced Questions

Q. How can quantum chemical calculations guide the optimization of synthetic pathways for this compound?

  • Answer :

  • Density Functional Theory (DFT) : Model reaction intermediates and transition states to predict energy barriers. For example, calculate activation energies for carbamate formation steps.
  • ICReDD Methodology : Combine computational path searches (e.g., quantum chemical reaction path algorithms) with experimental validation to reduce trial-and-error. This approach shortens development time by 30–50% .

Q. What strategies resolve discrepancies between theoretical and experimental data (e.g., crystallographic vs. computational molecular geometry)?

  • Answer :

  • Single-Crystal X-ray Diffraction : Obtain precise bond lengths/angles (e.g., C=O bond length ~1.22 Å). Compare with DFT-optimized geometries.
  • Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., hydrogen bonds) causing deviations >0.05 Å. For example, tert-butyl groups may exhibit rotational disorder in crystals .

Q. How does factorial experimental design enhance the understanding of multi-variable synthesis parameters (e.g., solvent polarity, catalyst type)?

  • Answer :

  • 2k^k Factorial Design : Test variables like solvent (DMF vs. THF) and base (K2_2CO3_3 vs. Et3_3N) simultaneously. Use ANOVA to identify significant effects (e.g., solvent polarity increases yield by 15%).
  • Fractional Factorial Design : Reduce experiments by 50% while retaining 80% predictive accuracy for large parameter spaces (e.g., 5 variables in 16 experiments) .

Table 1. Crystallographic Data for tert-Butyl Carbamate Derivatives

ParameterValue (Example from )
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 12.289 Å, b = 14.185 Å, c = 10.980 Å
β Angle98.21°
Z (Molecules/Unit Cell)4

This table aids in validating molecular packing and hydrogen-bonding networks .

Key Methodological Takeaways

  • Synthetic Optimization : Prioritize DFT-guided pathways over trial-and-error .
  • Data Validation : Cross-reference spectroscopic and crystallographic data to resolve structural ambiguities .
  • Safety Compliance : Adhere to PPE and waste disposal guidelines to mitigate hazards .

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